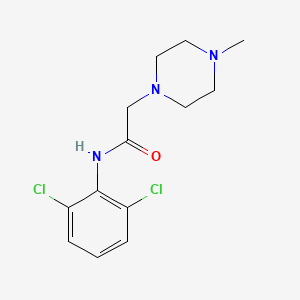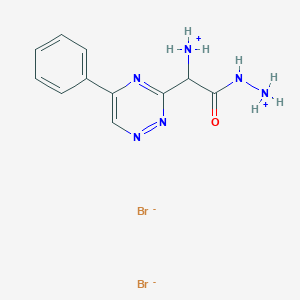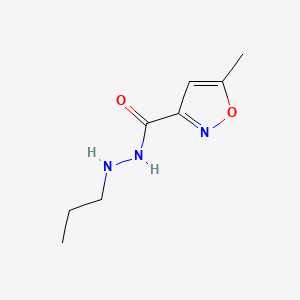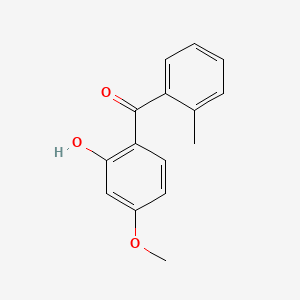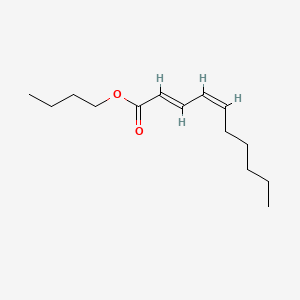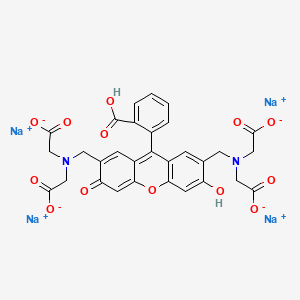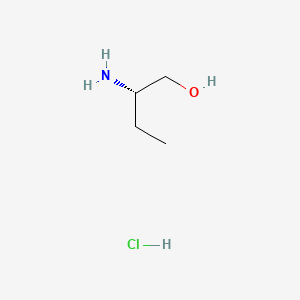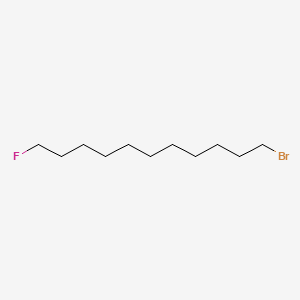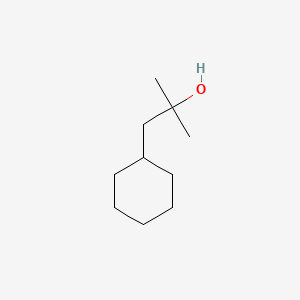
1-Cyclohexyl-2-methyl-2-propanol
Übersicht
Beschreibung
1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . The IUPAC Standard InChI for this compound is InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to a 2-methyl-2-propanol group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C10H20O, molecular weight 156.2652, and IUPAC Standard InChI .Wissenschaftliche Forschungsanwendungen
Tobacco Flavoring : A study found that Methyl 3-(2-oxo-cyclohexyl)propionate, which can be synthesized through a process involving cyclohexanone (related to 1-Cyclohexyl-2-methyl-2-propanol), is used in tobacco flavoring. The compound was synthesized and found to be an effective tobacco additive (Zhao Yu, 2010).
Chemical Properties Analysis : The densities of binary mixtures including cyclohexylamine and alcohols like 2-methyl-2-propanol were measured, providing insights into their physical and chemical properties (Ivona R. Radović et al., 2009).
Surface Chemistry : The thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) single-crystal surface was studied, revealing insights into surface reactions and chemical bond scissions, which are relevant for understanding surface interactions of similar compounds (Qing-Qing Zhao et al., 2010).
Catalysis and Complex Formation : The reactions of 2-methyl-2-propanol with palladium(II) tetraaqua complex were investigated, showing the formation of carbonyl and aromatic compounds as well as palladium π-allyl complexes, important in catalysis and chemical synthesis (N. Y. Ryadinskaya et al., 2002).
Micellar Behavior Analysis : A study on the partitioning of additives like 2-methyl-2-propanol in micelles of n-alkyltrimethylammonium bromides provided insights into their behavior in aqueous solutions, important for understanding solubilization and delivery mechanisms in pharmaceutical and cosmetic applications (M. Abu-Hamdiyyah et al., 1990).
Adsorption and Catalysis Studies : Research on the adsorption and hydrogenation of cyclohexanone and its derivatives, including 2-methyl derivatives, over various catalysts, helped understand the influence of substituents in heterogeneous catalysis (T. Chihara, Kazunori Tanaka, 1979).
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXVTPYOOVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203861 | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-30-6 | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



